6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol
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Overview
Description
6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol is a complex organic compound characterized by the presence of a dinitrophenoxy group and a fluorooxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol typically involves multiple steps, starting with the preparation of the dinitrophenoxy precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxides .
Scientific Research Applications
6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The dinitrophenoxy group can participate in electron transfer reactions, while the fluorooxane ring can interact with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Mannopyranoside: This compound shares the dinitrophenoxy and fluoro groups but differs in its sugar moiety.
Ethyl ®-2-[6-(2,4-Dinitrophenoxy)hexyl]oxirane-carboxylate: Similar in having the dinitrophenoxy group, but with a different structural framework.
Uniqueness
6-(2,4-Dinitrophenoxy)-5-fluorooxane-3,4-diol is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H11FN2O8 |
---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
6-(2,4-dinitrophenoxy)-5-fluorooxane-3,4-diol |
InChI |
InChI=1S/C11H11FN2O8/c12-9-10(16)7(15)4-21-11(9)22-8-2-1-5(13(17)18)3-6(8)14(19)20/h1-3,7,9-11,15-16H,4H2 |
InChI Key |
FFZAEQIDAVDSET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)O)O |
Origin of Product |
United States |
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